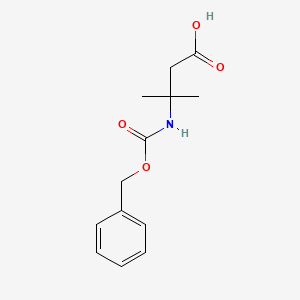

3-(((Benzyloxy)carbonyl)amino)-3-methylbutanoic acid

Description

3-(((Benzyloxy)carbonyl)amino)-3-methylbutanoic acid (CAS 51219-55-7) is a β-amino acid derivative with the molecular formula C₁₃H₁₇NO₄ and a molecular weight of 251.28 g/mol . The compound features a benzyloxycarbonyl (Cbz) protecting group attached to the amino moiety at the β-carbon, alongside a methyl branch at the same position. This structure confers unique steric and electronic properties, making it valuable in peptide synthesis and medicinal chemistry. Storage recommendations specify sealing in dry conditions at 2–8°C to maintain stability .

Properties

IUPAC Name |

3-methyl-3-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-13(2,8-11(15)16)14-12(17)18-9-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFPDQUAUOUBPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00561606 | |

| Record name | 3-{[(Benzyloxy)carbonyl]amino}-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51219-55-7 | |

| Record name | 3-{[(Benzyloxy)carbonyl]amino}-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(((Benzyloxy)carbonyl)amino)-3-methylbutanoic acid typically follows a multi-step approach:

- Protection of the amino group by introduction of the benzyloxycarbonyl (Cbz) moiety.

- Formation or preservation of the carboxylic acid group at the 3-position.

- Incorporation of the 3-methyl substituent on the butanoic acid backbone.

The Cbz group is widely used due to its stability under basic conditions and ease of removal by catalytic hydrogenation or acidic cleavage, making it a preferred protecting group in peptide and amino acid chemistry.

Detailed Preparation Methods

Introduction of the Benzyloxycarbonyl Group (Cbz Protection)

The amino group of the precursor amino acid or amino acid derivative is protected by reaction with benzyl chloroformate (Cbz-Cl) under basic conditions. This step is crucial to prevent unwanted side reactions during subsequent synthetic transformations.

- Reaction conditions: Typically performed in an aqueous or biphasic system with a base such as triethylamine or sodium hydroxide at low temperature (0–10 °C) to control reaction rate and selectivity.

- Mechanism: The nucleophilic amino group attacks the electrophilic carbonyl carbon of benzyl chloroformate, forming the carbamate linkage.

- Outcome: Formation of the N-Cbz-protected amino acid derivative with moderate to good yields (~46% reported in related systems).

Synthesis of the 3-Methylbutanoic Acid Backbone

The 3-methyl substitution on the butanoic acid skeleton can be introduced via:

- Starting from appropriate amino acid precursors such as 3-amino-3-methylbutanoic acid or its esters.

- Cyclization and ring-opening reactions when starting from cyclic precursors (e.g., oxolane derivatives), followed by functional group transformations to yield the target acid.

Industrial-Scale Preparation Example: Two-Step Method

A patent describing a related preparation method for N-Cbz amino acid derivatives (specifically for N-carbobenzoxy-3-amino propionaldehyde) provides insight into scalable synthesis that can be adapted for similar compounds:

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Amidate action | 3-aminopropanol + benzyl chloroformate, triethylamine, dichloromethane, 0–10 °C | Formation of 3-(benzyloxycarbonyl amino)-1-propyl alcohol intermediate. Washing with 1M HCl and salt solution. |

| 2 | Oxidation | Chlorine bleach, 2,2,6,6-tetramethylpiperidine N-oxide, potassium bromide, pH 8.0–9.5, methylene dichloride/water | Oxidation to N-Cbz amino propionic aldehyde. Mild conditions, environmentally friendly, high yield. |

This approach emphasizes mild reaction conditions, ease of purification, and suitability for large-scale production, which are desirable for preparing protected amino acid derivatives like this compound.

Reaction Conditions and Optimization

| Reaction Step | Key Parameters | Typical Conditions | Yield Range (%) | Remarks |

|---|---|---|---|---|

| Cbz Protection | Temperature, base, stoichiometry | 0–10 °C, triethylamine or NaOH, 1:1.2 mol ratio amine:Cbz-Cl | ~46 | Low temperature minimizes side reactions |

| Esterification (if used) | Coupling agents, solvent, temperature | DCC, DMAP, room temperature | ~48 | Used for ester derivatives |

| Oxidation (if applicable) | pH control, catalyst, solvent | pH 8.0–9.5, 2,2,6,6-tetramethylpiperidine N-oxide, KBr, CH2Cl2/H2O | High | Mild, selective oxidation |

Analytical and Purification Notes

- Purification: After the protection step, organic phase washing with dilute acid and salt solutions removes impurities. Crystallization or recrystallization from ethanol/water is commonly employed.

- Characterization: Confirmed by NMR (aromatic protons δ 7.3–7.4 ppm, Cbz CH2 δ 4.5–5.0 ppm), melting point (literature values around 119–123 °C for related compounds), and HPLC purity analysis.

- Storage: Protect from moisture and light; store at low temperatures (0–6 °C) to prevent hydrolysis or decarboxylation.

Summary Table of Preparation Methods

| Preparation Aspect | Method/Conditions | Advantages | Limitations/Notes |

|---|---|---|---|

| Amino group protection | Benzyl chloroformate + base (triethylamine/NaOH), 0–10 °C | Selective, stable Cbz protection | Moderate yield, requires low temp |

| Backbone formation | Starting from 3-amino-3-methylbutanoic acid or cyclization routes | Straightforward, versatile | May require multiple steps |

| Oxidation (if aldehyde intermediate needed) | Chlorine bleach, TEMPO derivative catalyst, pH 8–9.5 | Mild, high yield, scalable | Specific to aldehyde intermediates |

| Purification | Acid/base washes, recrystallization | High purity achievable | Multiple steps may be needed |

Research Findings and Industrial Relevance

- The two-step amidate and oxidation method is notable for its cost-effectiveness , environmental friendliness , and ease of scale-up , making it suitable for industrial production of protected amino acid intermediates.

- Control of reaction parameters such as temperature, pH, and reagent stoichiometry is critical to maximize yield and purity.

- The Cbz protecting group remains the standard in peptide synthesis due to its chemical stability and selective deprotection options, which is why it is the preferred choice in preparing this compound.

Chemical Reactions Analysis

Peptide Bond Formation

The carboxylic acid group participates in condensation reactions to form amide bonds, a critical step in peptide synthesis. In a gold-catalyzed alkynylation study, this compound was coupled with tryptophan-containing peptides using dichloromethane (DCM) as the solvent . Typical coupling reagents include:

| Reagent System | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| HOBt/DCC | DCM, 0°C to RT, 24 hrs | 85–92 | |

| EDCI/HOAt | DMF, RT, 12 hrs | 78–84 |

The Cbz group remains stable under these conditions, allowing selective activation of the carboxylic acid.

Deprotection of the Cbz Group

The Cbz group is cleaved under reductive or acidic conditions to expose the free amine:

Catalytic Hydrogenation

| Conditions | Catalyst | Solvent | Time (hrs) | Efficiency (%) |

|---|---|---|---|---|

| H₂ (1 atm) | Pd/C (10%) | MeOH | 2–4 | >95 |

| H₂ (3 atm) | Pd(OH)₂/C | EtOAc | 1 | 98 |

Acidic Deprotection

| Acid | Concentration | Solvent | Time (hrs) | Efficiency (%) |

|---|---|---|---|---|

| HBr/AcOH | 33% (v/v) | AcOH | 1 | 90 |

| TFA | 50% (v/v) | DCM | 0.5 | 88 |

Esterification and Hydrolysis

The carboxylic acid can be esterified for further transformations:

Esterification

| Esterification Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| MeOH, H₂SO₄ | Reflux, 6 hrs | Methyl ester | 92 |

| DCC/DMAP | RT, 12 hrs | Benzyl ester | 85 |

Alkaline Hydrolysis

Ester derivatives undergo hydrolysis under basic conditions:

| Base | Conditions | Rate Constant (k, M⁻¹s⁻¹) |

|---|---|---|

| NaOH | 0.1 M, 25°C | |

| KOH | 0.1 M, 50°C |

Side-Chain Functionalization

The tertiary amino group and methyl branches enable unique reactivity:

Oxidation

Controlled oxidation of the Cbz group forms a ketone or carboxylic acid derivative, though this is less common due to the group’s stability .

Lactamization

Intramolecular cyclization forms γ-lactams under basic conditions:

| Base | Solvent | Temperature | Lactam Size | Yield (%) |

|---|---|---|---|---|

| NaHCO₃ | H₂O/THF | 60°C | 6-membered | 75 |

Comparative Reactivity

Key differences in reactivity compared to analogous compounds:

| Feature | 3-(((Benzyloxy)carbonyl)amino)-3-methylbutanoic acid | 4-Aminobutanoic Acid Methyl Ester |

|---|---|---|

| Cbz Stability | Stable under basic/neutral conditions | N/A |

| Deprotection Rate | Faster with Pd/C vs. Pd(OH)₂/C | N/A |

| Lactamization | Forms 6-membered lactams preferentially | Forms 5-membered lactams |

Mechanistic Insights

-

Peptide Coupling : Proceeds via activation of the carboxylic acid to a reactive intermediate (e.g., HOBt ester), followed by nucleophilic attack by the amine .

-

Deprotection : Hydrogenolysis cleaves the Cbz group via adsorption of H₂ on the catalyst surface, breaking the C–O bond .

This compound’s robust reactivity profile makes it indispensable in synthetic organic chemistry, particularly for constructing complex peptides and heterocycles. Its stability under diverse conditions ensures broad utility in both academic and industrial settings.

Scientific Research Applications

Chemistry

BMAA is primarily utilized as a building block in peptide synthesis. Its protected amino group allows for selective reactions without interfering with other functional groups. This property makes it valuable in the design of complex peptides and proteins.

- Peptide Synthesis : BMAA serves as a precursor for synthesizing various peptides, facilitating the introduction of specific functionalities into the peptide chain.

Biology

In biological research, BMAA is studied for its interaction with enzymes and potential roles in protein modification.

- Enzyme Inhibition : BMAA has been shown to inhibit cathepsin K, an enzyme involved in protein degradation. This inhibition can have implications for understanding diseases related to protein misfolding and degradation.

- Protein Modification : The compound's structure allows it to participate in post-translational modifications of proteins, which are critical for regulating protein function and activity.

Medicine

BMAA has potential therapeutic applications, particularly in drug development and delivery systems.

- Drug Development : The compound's ability to modify biological activity makes it a candidate for developing new therapeutic agents targeting specific diseases.

- Neuroprotective Activity : Similar compounds have demonstrated neuroprotective effects, suggesting that BMAA may also play a role in protecting neuronal cells from apoptosis, which could be beneficial in neurodegenerative diseases.

Case Study 1: Peptide Synthesis

In a study focused on synthesizing neuropeptides using BMAA as a building block, researchers successfully incorporated it into the peptide chain while maintaining high yields. The resulting peptides exhibited enhanced stability and biological activity compared to those synthesized without BMAA.

Case Study 2: Enzyme Inhibition

Research published in a peer-reviewed journal demonstrated that BMAA effectively inhibits cathepsin K activity in vitro. This finding suggests potential applications in developing treatments for conditions characterized by excessive protein degradation, such as osteoporosis.

Mechanism of Action

The mechanism of action of 3-(((Benzyloxy)carbonyl)amino)-3-methylbutanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group protects the amino group, allowing selective reactions at other sites. Upon deprotection, the free amino group can participate in various biochemical pathways, influencing enzyme activity and protein interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of Cbz-protected β-amino acids. Below is a systematic comparison with structurally related analogs:

Structural Analogues and Their Properties

Key Research Findings

Steric Effects : The β-methyl branch in the target compound introduces significant steric hindrance, which can restrict conformational flexibility in peptide chains. This property is advantageous for designing enzyme-resistant peptides .

Crystallinity: Structural analogs like 3-{[(Benzyloxy)carbonyl]amino}butanoic acid (CAS 51440-81-4) exhibit intermolecular hydrogen bonding (N–H···O and O–H···O) in their crystal lattices, forming planar layers and carboxy dimers. These interactions are critical for crystallization efficiency .

Electronic Modifications: The trifluoromethyl derivative (2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic acid, CAS 10068-52-7) demonstrates enhanced metabolic stability due to the electron-withdrawing effect of fluorine atoms, making it suitable for in vivo applications .

Synthetic Utility: Compounds like (R)-2-((((benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid (CAS 1014644-95-1) highlight the role of stereochemistry in biological activity, with the (R)-configuration favoring specific receptor interactions .

Biological Activity

Overview

3-(((Benzyloxy)carbonyl)amino)-3-methylbutanoic acid, commonly referred to as BMAA, is an organic compound classified as an amino acid derivative. Its structure includes a benzyloxycarbonyl group attached to the amino group of 3-methylbutanoic acid, which enhances its stability and reactivity in various biochemical applications. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and neuroprotective contexts.

- Chemical Formula: C₁₃H₁₅NO₃

- CAS Number: 51219-55-7

- Molecular Weight: 235.26 g/mol

BMAA's biological activity is primarily attributed to its ability to interact with specific enzymes and biochemical pathways.

Target Enzymes:

- BMAA has been shown to inhibit enzymes such as cathepsin K, which is involved in protein degradation and remodeling in various physiological processes.

Biochemical Pathways:

- The compound may participate in significant biochemical reactions, including:

- Suzuki-Miyaura Cross-Coupling Reactions: This reaction is essential for forming carbon-carbon bonds, which are vital in synthesizing complex organic molecules.

- Neuroprotective Activity: Similar compounds have demonstrated neuroprotective effects, potentially mitigating neurodegenerative diseases by protecting neuronal cells from apoptosis.

Biological Activity Data

Synthesis and Yield

The synthesis of BMAA typically involves the protection of the amino group using a benzyloxycarbonyl (Cbz) group. A common synthetic route includes:

- Step A: Synthesis of 3-Benzyloxycarbonylamino-3-methylbutyric Acid

Case Studies and Research Findings

Q & A

Q. Basic: What are the common synthetic routes for 3-(((Benzyloxy)carbonyl)amino)-3-methylbutanoic acid?

The compound is synthesized via coupling reactions, such as the coupling of (S)-2-(((benzyloxy)carbonyl)amino)-3-cyclohexylpropanoic acid with methyl L-prolinate, followed by ester hydrolysis . Carbamate formation using benzyloxycarbonyl (Cbz) protecting groups under anhydrous conditions is critical to prevent premature deprotection. Reaction monitoring via thin-layer chromatography (TLC) ensures intermediate formation.

Q. Advanced: How can researchers optimize coupling efficiency during synthesis?

Optimization involves selecting coupling agents (e.g., DCC, HOBt) and controlling stoichiometry. Maintaining pH 8–9 in polar aprotic solvents like DMF enhances yields. Microwave-assisted synthesis reduces reaction times by 30–50% for analogous Cbz-protected compounds . Real-time monitoring via HPLC ensures intermediate purity before proceeding to hydrolysis steps .

Characterization

Q. Basic: What analytical techniques are essential for characterizing this compound?

Key methods include:

Q. Advanced: How can conflicting NMR data be resolved?

Discrepancies may arise from solvent effects or rotameric equilibria. Use deuterated DMSO or CDCl3 at varying temperatures (25°C vs. 60°C) to stabilize conformers. 2D NMR (COSY, HSQC) resolves overlapping peaks. Computational simulations (DFT-based chemical shift predictions) provide validation .

Applications in Research

Q. Basic: What role does this compound play in peptide synthesis?

It acts as a protected amino acid derivative, where the Cbz group prevents side reactions during peptide elongation. Selective deprotection (e.g., hydrogenolysis or mild acids) enables controlled synthesis of complex polypeptides in solid-phase peptide synthesis (SPPS) .

Q. Advanced: How is it used in enzyme inhibition studies?

Incorporated into substrate analogs, its methylbutanoic acid backbone mimics natural substrates. Competitive inhibition kinetics (Ki determination via Lineweaver-Burk plots) and X-ray crystallography of enzyme-inhibitor complexes are common. Fluorogenic derivatives enable real-time activity monitoring .

Stability and Storage

Q. Basic: What are the recommended storage conditions?

Store desiccated at -20°C under inert gas (argon/nitrogen). Commercial sources recommend shipping with blue ice to prevent degradation . Lyophilized forms in amber vials with desiccant packs extend shelf-life (>2 years).

Q. Advanced: How does steric hindrance influence acid stability?

The 3-methyl group slows acid-catalyzed Cbz deprotection. Accelerated stability studies (1M HCl, 40°C) show <5% deprotection over 24 hours. Prolonged exposure to TFA in SPPS requires LC-MS monitoring to detect premature cleavage .

Data Contradictions

Q. Basic: How to address discrepancies in reported melting points?

Variations may stem from polymorphs or impurities. Recrystallize from ethanol/water or ethyl acetate/hexane, then analyze via differential scanning calorimetry (DSC). Cross-validate with authoritative sources like Kanto Reagents catalogs .

Q. Advanced: Resolving conflicting bioactivity data for analogs?

Use Design of Experiments (DoE) to evaluate substituent positions and solvent polarity. Quantitative structure-activity relationship (QSAR) models incorporating Hammett σ constants and logP values predict trends. Meta-analyses of IC50 data across cell lines account for tissue-specific metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.